molecular formula C8H11BO3S B1418060 2-Ethylsulfinylphenylboronic acid CAS No. 1072952-11-4

2-Ethylsulfinylphenylboronic acid

Cat. No.: B1418060
CAS No.: 1072952-11-4
M. Wt: 198.05 g/mol
InChI Key: VAVMNEMOXWUMLP-UHFFFAOYSA-N
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Description

2-Ethylsulfinylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethylsulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfinylphenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfinylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl or vinyl halides.

Major Products Formed

Scientific Research Applications

2-Ethylsulfinylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Ethylsulfinylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the palladium complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylsulfonylphenylboronic acid
  • 2-Ethylthiophenylboronic acid
  • 2-Methylsulfinylphenylboronic acid
  • 2-Methanesulfonylphenylboronic acid

Uniqueness

2-Ethylsulfinylphenylboronic acid is unique due to the presence of the ethylsulfinyl group, which can undergo further chemical transformations such as oxidation and reduction. This provides additional versatility in synthetic applications compared to other similar compounds .

Properties

IUPAC Name

(2-ethylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3S/c1-2-13(12)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVMNEMOXWUMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660581
Record name [2-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-11-4
Record name B-[2-(Ethylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Ethanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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